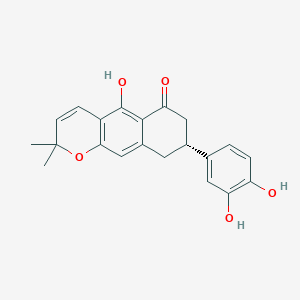

Zygolone A

Description

Zygolone A (chemical name: 10-zygolone A) is a tetralone derivative isolated from the plant Zygogynum calothyrsum (Winteraceae family), which exhibits cytotoxic activity against human colon carcinoma cell lines . Structurally, it belongs to the tetralone class of compounds characterized by a bicyclic framework combining a benzene ring fused with a ketone-containing cyclohexenone moiety. Its bioactivity has been studied in the context of colon cancer therapy, where it demonstrated moderate cytotoxicity against COLO205 (GI₅₀ = 17 μM) and KM12 (GI₅₀ = 14 μM) cell lines .

Properties

Molecular Formula |

C21H20O5 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(8R)-8-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-8,9-dihydro-7H-benzo[g]chromen-6-one |

InChI |

InChI=1S/C21H20O5/c1-21(2)6-5-14-18(26-21)10-13-7-12(9-17(24)19(13)20(14)25)11-3-4-15(22)16(23)8-11/h3-6,8,10,12,22-23,25H,7,9H2,1-2H3/t12-/m1/s1 |

InChI Key |

OKBYFUVHBYUMAP-GFCCVEGCSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C3C[C@H](CC(=O)C3=C2O)C4=CC(=C(C=C4)O)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3CC(CC(=O)C3=C2O)C4=CC(=C(C=C4)O)O)C |

Synonyms |

zygolone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Cytotoxicity and Structural Features of this compound and Analogous Tetralones

| Compound | Structural Variation | GI₅₀ (COLO205, μM) | GI₅₀ (KM12, μM) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Base structure | 17 | 14 | Hydroxyl, methoxy, phenyl substituents |

| Isothis compound | Positional isomer of hydroxyl group | Not reported | Not reported | Hydroxyl, phenyl substituents |

| 4'-O-Methylthis compound | Methylation at 4'-OH position | 11 | 17 | Methoxy, phenyl substituents |

| Calothyrlone A | Additional 8-hydroxy and 6-methoxy groups | Not tested | Not tested | Dihydroxyphenyl, methoxy, hydroxyl |

Key Observations:

Bioactivity Differences :

- 4'-O-Methylthis compound showed enhanced cytotoxicity in COLO205 (GI₅₀ = 11 μM) compared to this compound but reduced activity in KM12 (GI₅₀ = 17 μM), suggesting cell line-specific efficacy influenced by methylation .

- The absence of cytotoxicity data for isothis compound and calothyrlone A limits direct comparison, though structural modifications (e.g., hydroxyl group positioning in isothis compound) may alter binding affinity to molecular targets.

Hydroxyl Groups: The hydroxyl groups in this compound and calothyrlone A may contribute to hydrogen bonding with cellular targets, though steric hindrance from additional substituents in calothyrlone A could limit activity .

Mechanistic Insights and Limitations

- Target Specificity : The tetralones’ cytotoxicity is hypothesized to involve interference with mitochondrial function or DNA replication, though exact targets remain uncharacterized .

- Limitations : Current studies lack in vivo validation and detailed pharmacokinetic data. Furthermore, the absence of toxicity profiles for calothyrlone A and isothis compound underscores the need for expanded preclinical testing.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound production for pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) for raw materials, in-process controls (e.g., reaction monitoring via PAT tools), and final product specifications (e.g., polymorphic form analysis via XRD). Statistical process control (SPC) charts track variability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.